molecular formula C10H6F3NO B3103245 2-(Trifluoromethyl)quinolin-6-ol CAS No. 143465-21-8

2-(Trifluoromethyl)quinolin-6-ol

Cat. No. B3103245
CAS RN: 143465-21-8
M. Wt: 213.16 g/mol
InChI Key: GIDBLBNOBVJWFW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-6-ol is a heterocyclic organic compound . It is also known as 2-(Trifluoromethyl)-4-quinolinol .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)quinolin-6-ol involves several steps. A mixture of 2-trifluoromethyl aniline, ethyl 4,4,4-trifluoroacetoacetate, and polyphosphoric acid 115% is heated with stirring at 150 °C for 3 hours . The hot reaction mixture is then poured into ice water . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)quinolin-6-ol is C10H6F3NO . Its average mass is 213.156 Da and its monoisotopic mass is 213.040146 Da .


Physical And Chemical Properties Analysis

The density of 2-(Trifluoromethyl)quinolin-6-ol is 1.5±0.1 g/cm3 . Its boiling point is 302.9±37.0 °C at 760 mmHg . The melting point is 259-263ºC .

Scientific Research Applications

Drug Discovery

Fluorinated quinolines, such as “2-(Trifluoromethyl)quinolin-6-ol”, have been used as a basic structure for the search of synthetic antimalarial drugs . They have also been used in the development of antineoplastic drugs, which are useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Antibacterial Activity

Fluorinated quinolines have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibiotics.

Antiviral Activity

In addition to their antibacterial properties, fluorinated quinolines have also shown antiviral activities . This opens up possibilities for their use in the development of antiviral drugs.

Enzyme Inhibition

Fluorinated quinolines have been found to inhibit various enzymes . This property can be exploited in the development of drugs that target specific enzymes.

Catalysis

The unique properties of “2-(Trifluoromethyl)quinolin-6-ol” make it suitable for various applications, such as catalysis. Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.

Material Science

“2-(Trifluoromethyl)quinolin-6-ol” can also find applications in material science. The unique properties of this compound could be exploited to develop new materials with improved characteristics.

Agriculture

A number of fluorinated quinolines have found application in agriculture . They could be used in the development of pesticides or other agricultural chemicals.

Components for Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals . Liquid crystals are used in a wide range of applications, including displays, sensors, and optical devices.

Safety and Hazards

2-(Trifluoromethyl)quinolin-6-ol is toxic if swallowed . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Mechanism of Action

Mode of Action

Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity . The specific interactions of 2-(Trifluoromethyl)quinolin-6-ol with its targets and the resulting changes are subjects of ongoing research.

properties

IUPAC Name

2-(trifluoromethyl)quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-4-1-6-5-7(15)2-3-8(6)14-9/h1-5,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDBLBNOBVJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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